molecular formula C17H29ClN6O3S B114701 Biotinylarginylchloromethane CAS No. 142009-29-8

Biotinylarginylchloromethane

Cat. No. B114701
M. Wt: 433 g/mol
InChI Key: RIYCJPZSFRVCIE-MPXAEWJHSA-N
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Description

Biotinylarginylchloromethane, also known as BACM, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is used to inhibit enzymes that break down proteins, thereby allowing researchers to study the function and structure of proteins in greater detail. In

Scientific Research Applications

Biomaterials and Biocompatibility

Chitin and chitosan, being natural polymers, exhibit non-toxicity, biodegradability, and biocompatibility. The modification of these polymers, such as sulfation, retains the original properties while also introducing new or enhanced functionalities. These modified biomaterials have a wide range of applications including adsorbing metal ions, drug delivery systems, blood compatibility, and antibacterial fields. They are promising materials for biomedical applications due to their unique properties (Jayakumar et al., 2007).

Environmental Applications

Biochar, a carbon-rich product from pyrolyzing biomass, is another application area related to chitin and chitosan derivatives. It's primarily used for soil amendment, carbon sequestration, and wastewater treatment. Biochar technology is gaining attention due to its cost-effectiveness and environmental friendliness. The engineered biochar, designed with larger surface area and stronger adsorption capacity, holds great prospects in various environmental treatments including industrial, municipal, agricultural wastewater, and stormwater (Xiang et al., 2020).

Agricultural Enhancement

In agriculture, biochar application to soil has been shown to improve plant productivity and nutrient cycling. It increases aboveground productivity, crop yield, soil microbial biomass, and nutrient content in the soil. The addition of biochar to soils results in improved soil physical quality, such as bulk density and water holding capacity, which are crucial for healthy plant growth (Mukherjee & Lal, 2013).

Biomedical and Pharmaceutical Applications

Biotinylarginylchloromethane might not be directly mentioned, but it's worth noting that biotin, a component of the name, is crucial in red blood cell biology, particularly for labeling in studies of red blood cell and transfusion biology. The biotin method offers advantages for measuring circulating RBC volume, posttransfusion RBC recovery, and life span, making it essential for studying RBC biology and physiology (Mock et al., 2014).

Biochar Mineral Constituents in Environmental Applications

The mineral components in biochar, such as alkali or alkaline earth metals, play a significant role in its environmental applications. These minerals affect the biochar's physicochemical properties, contaminant sorption, carbon retention and stability, nutrient bioavailability, and even its use in fuel cells, supercapacitors, and as photoactive components. Understanding the role of these minerals is crucial for determining the most appropriate application for any given biochar (Xu et al., 2017).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYCJPZSFRVCIE-MPXAEWJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931302
Record name N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinylarginylchloromethane

CAS RN

142009-29-8
Record name Biotinylarginylchloromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Kay, JR Bailie, IM Halliday, J Nelson… - Biochemical …, 1992 - portlandpress.com
The synthesis of two biotinylated affinity labels for chymotrypsin and trypsin-like serine proteinases is described, along with their kinetic characterization and application to the detection …
Number of citations: 20 portlandpress.com

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